molecular formula C8H10O2S2 B14375665 2-(But-3-ene-2-sulfonyl)thiophene CAS No. 88576-61-8

2-(But-3-ene-2-sulfonyl)thiophene

Cat. No.: B14375665
CAS No.: 88576-61-8
M. Wt: 202.3 g/mol
InChI Key: WZADVMSLAQWLFF-UHFFFAOYSA-N
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Description

2-(But-3-ene-2-sulfonyl)thiophene is a heterocyclic compound that contains a thiophene ring substituted with a but-3-ene-2-sulfonyl group. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(But-3-ene-2-sulfonyl)thiophene, often involves multicomponent reactions and ring-forming strategies. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and catalytic systems can enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-ene-2-sulfonyl)thiophene can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides and sulfones back to thiophenes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-(But-3-ene-2-sulfonyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(But-3-ene-2-sulfonyl)thiophene involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The thiophene ring’s aromatic nature allows for π-π interactions with other aromatic systems, contributing to its unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-3-ene-2-sulfonyl)thiophene is unique due to the presence of the but-3-ene-2-sulfonyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

88576-61-8

Molecular Formula

C8H10O2S2

Molecular Weight

202.3 g/mol

IUPAC Name

2-but-3-en-2-ylsulfonylthiophene

InChI

InChI=1S/C8H10O2S2/c1-3-7(2)12(9,10)8-5-4-6-11-8/h3-7H,1H2,2H3

InChI Key

WZADVMSLAQWLFF-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)S(=O)(=O)C1=CC=CS1

Origin of Product

United States

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